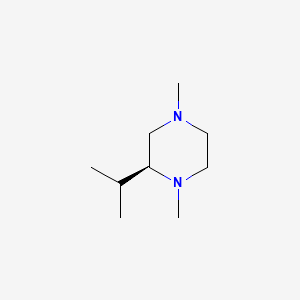![molecular formula C30H22N4 B13743101 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene](/img/structure/B13743101.png)
9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene is a complex organic compound that features a unique structure combining anthracene and benzimidazole moieties. This compound is of significant interest due to its potential applications in various fields, including materials science, medicinal chemistry, and photophysics. The presence of benzimidazole groups imparts unique electronic properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene typically involves the condensation of 9,10-dibromoanthracene with benzimidazole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 9,10-dibromoanthracene is reacted with benzimidazole in the presence of a palladium catalyst, a base, and a suitable solvent .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the palladium-catalyzed cross-coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives of anthracene.
Reduction: Reduced anthracene derivatives.
Substitution: Functionalized benzimidazole derivatives.
Scientific Research Applications
9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene is primarily related to its ability to interact with various molecular targets through its benzimidazole groups. These interactions can include:
DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects.
Enzyme Inhibition: Benzimidazole derivatives are known to inhibit certain enzymes, which can be exploited for therapeutic purposes.
Fluorescence: The compound’s strong fluorescence allows it to be used as a probe in bioimaging applications.
Comparison with Similar Compounds
9,10-Di(1H-imidazol-1-yl)anthracene: Similar structure but with imidazole instead of benzimidazole groups.
1,4-Bis((1H-benzo[d]imidazol-1-yl)methyl)benzene: Similar benzimidazole groups but with a benzene core instead of anthracene.
Uniqueness: 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene is unique due to its combination of anthracene and benzimidazole, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and specific molecular interactions .
Properties
Molecular Formula |
C30H22N4 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-[[10-(benzimidazol-1-ylmethyl)anthracen-9-yl]methyl]benzimidazole |
InChI |
InChI=1S/C30H22N4/c1-2-10-22-21(9-1)25(17-33-19-31-27-13-5-7-15-29(27)33)23-11-3-4-12-24(23)26(22)18-34-20-32-28-14-6-8-16-30(28)34/h1-16,19-20H,17-18H2 |
InChI Key |
WNSJMNSXKORJPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CN4C=NC5=CC=CC=C54)CN6C=NC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


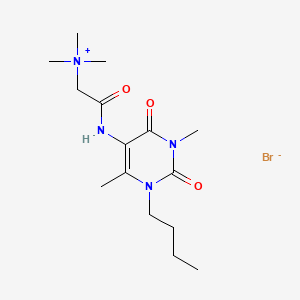
![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
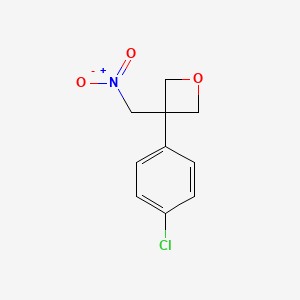
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
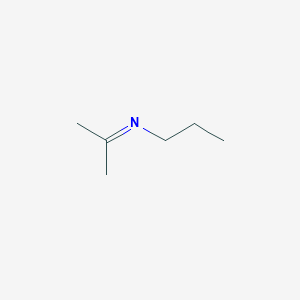
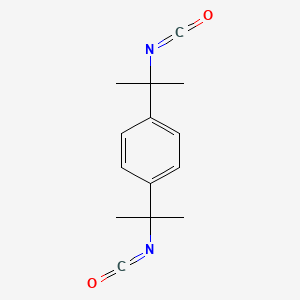
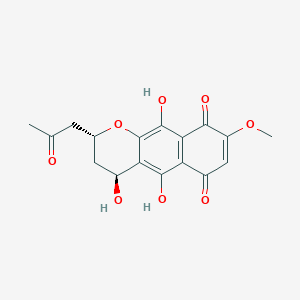
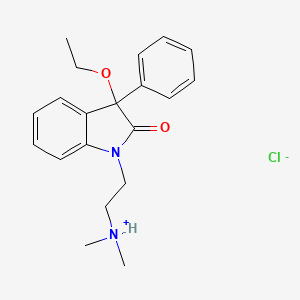
![2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate](/img/structure/B13743068.png)
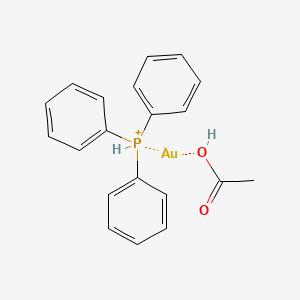
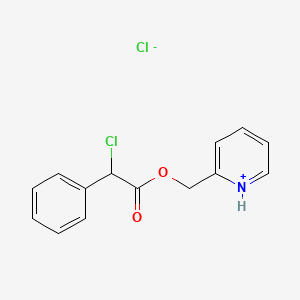
![2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B13743080.png)

